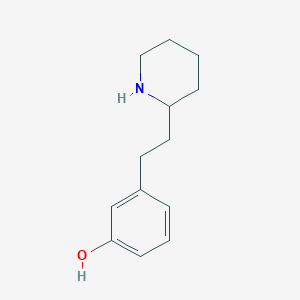

3-(2-Piperidin-2-ylethyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-piperidin-2-ylethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-13-6-3-4-11(10-13)7-8-12-5-1-2-9-14-12/h3-4,6,10,12,14-15H,1-2,5,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFJBYDKJQKTNMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655569 | |

| Record name | 3-[2-(Piperidin-2-yl)ethyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915921-63-0 | |

| Record name | 3-[2-(Piperidin-2-yl)ethyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-(2-Piperidin-2-ylethyl)phenol

Abstract

This technical guide provides a detailed examination of a robust and logical synthetic pathway for 3-(2-Piperidin-2-ylethyl)phenol (CAS No: 915921-63-0), a heterocyclic compound featuring a core piperidine and phenol structure.[1] The piperidine scaffold is a prevalent motif in a vast array of pharmaceuticals, valued for its ability to interact with numerous biological targets. This document is intended for researchers, medicinal chemists, and drug development professionals, offering an in-depth look at the retrosynthetic analysis, step-by-step reaction protocols, mechanistic insights, and the critical parameters governing each transformation. The presented pathway is designed for efficiency and scalability, beginning from readily available commercial starting materials.

Introduction and Retrosynthetic Strategy

The target molecule, this compound, incorporates two key pharmacophoric elements: a phenol ring, capable of hydrogen bonding, and a 2-substituted piperidine ring, a common structural feature in central nervous system agents and other therapeutics.[2] A successful synthesis must strategically construct the ethyl linker between the two rings and stereoselectively form the piperidine heterocycle.

Our retrosynthetic analysis deconstructs the target molecule into logical precursors. The final transformation is identified as the deprotection of the phenol hydroxyl group, which is prudently masked as a methyl ether during the synthesis to prevent interference with preceding organometallic or reductive steps. This leads to the key intermediate, 2-[2-(3-methoxyphenyl)ethyl]piperidine (I). The piperidine ring in this intermediate can be derived from the catalytic hydrogenation of its aromatic precursor, 2-[2-(3-methoxyphenyl)ethyl]pyridine (II). This intermediate is accessible via the reduction of the alkene bond in 2-[2-(3-methoxyphenyl)vinyl]pyridine (III). Finally, this vinylpyridine can be synthesized through a classical aldol-type condensation reaction between 2-methylpyridine (α-picoline) and 3-methoxybenzaldehyde . This multi-step approach leverages well-established, high-yielding reactions, ensuring a reliable pathway.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway Overview

The forward synthesis initiates with the condensation of 2-methylpyridine and 3-methoxybenzaldehyde, followed by a two-stage reduction sequence and a final demethylation step to yield the target phenol.

Caption: Forward synthesis pathway for this compound.

Step-by-Step Synthesis and Mechanistic Insights

Step 1: Synthesis of 2-[2-(3-methoxyphenyl)vinyl]pyridine

This step involves a condensation reaction between the acidic methyl group of 2-methylpyridine and the aldehyde group of 3-methoxybenzaldehyde. Acetic anhydride serves as both a solvent and a dehydrating agent, facilitating the elimination of water to form the stable conjugated alkene product.

-

Mechanism: The reaction proceeds via an initial aldol addition, catalyzed by heat, to form an alcohol intermediate. Under the reaction conditions, this intermediate is readily dehydrated by acetic anhydride to yield the trans-alkene as the major product due to thermodynamic stability.

-

Expertise & Trustworthiness: The choice of acetic anhydride is critical. It avoids the need for a separate catalyst and effectively drives the equilibrium towards the dehydrated product. Monitoring by Thin Layer Chromatography (TLC) is essential to determine the point of maximum conversion and prevent side reactions from prolonged heating.

Step 2: Selective Reduction of the Alkene Bond

The goal of this step is to reduce the exocyclic double bond of the vinyl group without affecting the aromatic pyridine ring. This selectivity is achieved through catalytic hydrogenation under mild conditions.

-

Mechanism: Palladium on carbon (Pd/C) is an excellent catalyst for the hydrogenation of isolated double bonds. The reaction occurs on the catalyst surface where hydrogen gas is adsorbed and added across the alkene π-bond. The aromatic pyridine ring is significantly more stable and requires more forcing conditions for reduction.

-

Expertise & Trustworthiness: The use of ethanol as a solvent and running the reaction at or near atmospheric pressure and room temperature are key to ensuring selectivity. The reaction's completion is monitored by the cessation of hydrogen uptake or by TLC/GC-MS analysis to confirm the disappearance of the starting material.

Step 3: Reduction of the Pyridine Ring

To form the desired piperidine, the aromatic pyridine ring must be fully saturated. This requires more powerful reduction conditions than the previous step.

-

Mechanism: Platinum oxide (PtO₂), also known as Adam's catalyst, is highly effective for the hydrogenation of aromatic heterocycles. The reaction is typically performed in an acidic medium, such as acetic acid. The acid protonates the pyridine nitrogen, activating the ring towards reduction.

-

Expertise & Trustworthiness: The use of PtO₂ under a positive pressure of hydrogen (e.g., 50 psi) ensures a reasonable reaction rate. The acidic solvent is crucial for activating the substrate. Filtration through Celite is a standard and effective method for removing the heterogeneous platinum catalyst post-reaction.

Step 4: O-Demethylation of the Methoxy Group

The final step is the cleavage of the robust aryl methyl ether to unmask the phenolic hydroxyl group. Boron tribromide (BBr₃) is a superior reagent for this purpose.

-

Mechanism: BBr₃ is a strong Lewis acid that coordinates to the ether oxygen. This is followed by a nucleophilic attack by a bromide ion on the methyl group, proceeding via an SN2 mechanism to cleave the methyl-oxygen bond.[3] The resulting borate ester is then hydrolyzed during the aqueous workup to yield the final phenol.

-

Expertise & Trustworthiness: The reaction is conducted at low temperatures (starting at 0°C) because the reaction is highly exothermic and BBr₃ is corrosive and moisture-sensitive. Dichloromethane (DCM) is an ideal inert solvent. A careful aqueous quench is mandatory to hydrolyze the intermediate and neutralize excess reagent.

Data Summary Table

| Step | Reaction | Key Reagents & Conditions | Expected Yield (%) |

| 1 | Condensation | 2-Methylpyridine, 3-Methoxybenzaldehyde, Acetic Anhydride, 140°C, 12h | 75-85% |

| 2 | Alkene Reduction | H₂ (1 atm), 10% Pd/C, Ethanol, RT, 6h | >95% |

| 3 | Pyridine Reduction | H₂ (50 psi), PtO₂, Acetic Acid, RT, 24h | 85-95% |

| 4 | O-Demethylation | BBr₃, DCM, 0°C to RT, 4h | 80-90% |

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-[2-(3-methoxyphenyl)vinyl]pyridine

-

Materials: 2-methylpyridine (1.0 eq), 3-methoxybenzaldehyde (1.05 eq), Acetic Anhydride (4.0 eq).

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 2-methylpyridine and 3-methoxybenzaldehyde.

-

Slowly add acetic anhydride to the mixture.

-

Heat the reaction mixture to 140°C and maintain for 12 hours, monitoring progress with TLC.

-

Cool the mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralize the solution by the slow addition of concentrated aqueous sodium hydroxide until the pH is ~8-9, keeping the temperature below 20°C.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the product as a yellow solid.

-

Protocol 2: Synthesis of 2-[2-(3-methoxyphenyl)ethyl]pyridine

-

Materials: 2-[2-(3-methoxyphenyl)vinyl]pyridine (1.0 eq), 10% Palladium on Carbon (Pd/C, 5 mol%), Ethanol, Hydrogen gas (H₂).

-

Procedure:

-

Dissolve the starting material in ethanol in a hydrogenation vessel.

-

Add the 10% Pd/C catalyst to the solution.

-

Seal the vessel, evacuate the air, and purge with hydrogen gas (repeated three times).

-

Pressurize the vessel to 1 atmosphere (or use a balloon) and stir vigorously at room temperature for 6 hours.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Carefully vent the hydrogen and purge the vessel with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the product, which is often pure enough for the next step.

-

Protocol 3: Synthesis of 2-[2-(3-methoxyphenyl)ethyl]piperidine

-

Materials: 2-[2-(3-methoxyphenyl)ethyl]pyridine (1.0 eq), Platinum(IV) oxide (PtO₂, 2 mol%), Glacial Acetic Acid, Hydrogen gas (H₂).

-

Procedure:

-

In a high-pressure hydrogenation vessel (Parr apparatus), dissolve the starting material in glacial acetic acid.

-

Add the PtO₂ catalyst.

-

Seal the vessel, evacuate and purge with hydrogen gas.

-

Pressurize the vessel to 50 psi with H₂ and shake or stir vigorously at room temperature for 24 hours.

-

After the reaction is complete, vent the apparatus and purge with nitrogen.

-

Filter the mixture through Celite, washing with methanol.

-

Concentrate the filtrate under reduced pressure. Dissolve the residue in water and basify with 6M NaOH to pH >12.

-

Extract the product with DCM (3 x volumes), dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the desired piperidine.

-

Protocol 4: Synthesis of this compound

-

Materials: 2-[2-(3-methoxyphenyl)ethyl]piperidine (1.0 eq), Boron tribromide (BBr₃, 1.5 eq), Anhydrous Dichloromethane (DCM).

-

Procedure:

-

Dissolve the starting piperidine in anhydrous DCM under an inert atmosphere (Nitrogen or Argon) and cool the solution to 0°C in an ice bath.

-

Add a 1M solution of BBr₃ in DCM dropwise over 30 minutes.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4 hours.

-

Cool the reaction back to 0°C and quench by the slow, dropwise addition of methanol, followed by water.

-

Stir the mixture for 30 minutes, then separate the layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine, then dry over Na₂SO₄.

-

Filter and concentrate under reduced pressure. Purify the crude product by silica gel chromatography or recrystallization to obtain this compound.

-

Conclusion

The synthetic route detailed in this guide represents a logical and efficient method for the preparation of this compound. By employing a sequence of well-understood and reliable chemical transformations—condensation, selective hydrogenation, aromatic reduction, and ether cleavage—this pathway provides a high-yielding and scalable approach. The provided protocols, grounded in established chemical principles, offer a solid foundation for researchers to successfully synthesize this valuable compound for further investigation in medicinal chemistry and drug discovery programs.

References

- BenchChem. (2025). Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermediates.

- AKos GmbH. (n.d.). This compound.

- ChemSynthesis. (2025). 4-(2-piperidin-2-yl-ethyl)-phenol.

- Beilstein Journal of Organic Chemistry. (2017). Transition-metal-catalyzed synthesis of phenols and aryl thiols.

- Sigma-Aldrich. (n.d.). This compound DiscoveryCPR.

- ResearchGate. (2020). Scheme 3. Top: calculated mechanism for demethylation of anisole....

- YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2.

- ResearchGate. (2019). The scope of various piperidine derivatives. Reaction conditions:....

- MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- PubChem. (n.d.). 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine.

Sources

Spectroscopic Profiling of 3-(2-Piperidin-2-ylethyl)phenol: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 3-(2-Piperidin-2-ylethyl)phenol, a molecule of interest in medicinal chemistry and drug development due to its hybrid phenol and piperidine moieties. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed projection of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. While experimental data for this specific molecule is not widely published, this guide synthesizes foundational spectroscopic principles and data from analogous structures to provide a robust predictive analysis.

Molecular Structure and Spectroscopic Overview

This compound possesses a distinct chemical architecture, featuring a phenolic ring linked to a piperidine ring via an ethyl bridge. This structure gives rise to a unique spectroscopic fingerprint, which is critical for its identification and characterization.

Figure 1: Chemical Structure of this compound.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like CDCl₃ or DMSO-d₆ would exhibit distinct signals corresponding to the aromatic, ethyl bridge, and piperidine ring protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenolic -OH | 9.0 - 10.0 | Singlet (broad) | 1H |

| Aromatic C-H | 6.5 - 7.2 | Multiplet | 4H |

| Piperidine N-H | 1.5 - 2.5 | Singlet (broad) | 1H |

| Ethyl -CH₂- (adjacent to phenol) | 2.5 - 2.8 | Triplet | 2H |

| Ethyl -CH₂- (adjacent to piperidine) | 1.6 - 1.9 | Multiplet | 2H |

| Piperidine -CH- (C2) | 2.9 - 3.2 | Multiplet | 1H |

| Piperidine -CH₂- (C3, C5) | 1.3 - 1.8 | Multiplet | 4H |

| Piperidine -CH₂- (C4) | 1.2 - 1.5 | Multiplet | 2H |

| Piperidine -CH₂- (C6) | 2.4 - 2.7 | Multiplet | 2H |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom in the aromatic ring, the ethyl bridge, and the piperidine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-OH | 155 - 160 |

| Aromatic C-C (quaternary) | 140 - 145 |

| Aromatic C-H | 115 - 130 |

| Ethyl -CH₂- (adjacent to phenol) | 35 - 40 |

| Ethyl -CH₂- (adjacent to piperidine) | 30 - 35 |

| Piperidine -CH- (C2) | 55 - 60 |

| Piperidine -CH₂- (C6) | 45 - 50 |

| Piperidine -CH₂- (C3, C5) | 25 - 30 |

| Piperidine -CH₂- (C4) | 20 - 25 |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped for ¹³C detection.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Similar to ¹H NMR, process the FID to obtain the final spectrum.

Predicted IR Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, and C=C bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| Phenolic O-H | 3200 - 3600 (broad) | Stretching |

| Piperidine N-H | 3200 - 3500 (medium) | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H | 2850 - 3000 | Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

| C-O | 1200 - 1300 | Stretching |

| C-N | 1000 - 1250 | Stretching |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

Predicted Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound (C₁₃H₁₉NO, Molecular Weight: 205.30 g/mol ), the mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Key m/z Peaks in Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 205 | [M]⁺ (Molecular Ion) |

| 204 | [M-H]⁺ |

| 107 | [HOC₆H₄CH₂]⁺ (Benzylic cleavage) |

| 98 | [C₅H₁₀N]⁺ (Piperidine ring fragment) |

| 84 | [C₅H₁₀]⁺ (Piperidine ring fragment after rearrangement) |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC-MS).

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the molecular ion.

-

Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap to separate the ions based on their m/z ratio.

-

Fragmentation (MS/MS): To confirm the structure, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (m/z 205) and subjecting it to collision-induced dissociation (CID) to observe the characteristic fragment ions.

Integrated Spectroscopic Analysis Workflow

The characterization of this compound relies on a synergistic approach where data from multiple spectroscopic techniques are integrated to confirm the structure and purity of the compound.

An In-depth Technical Guide to 3-(2-Piperidin-2-ylethyl)phenol: Physicochemical Properties and Characterization

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties, a proposed synthetic pathway, and detailed characterization methodologies for 3-(2-Piperidin-2-ylethyl)phenol. As a molecule of interest for researchers, scientists, and drug development professionals, a thorough understanding of its characteristics is paramount for its application in medicinal chemistry and pharmacological studies. This document is designed to be a foundational resource, offering both established data and predictive insights based on the structural features of the molecule, which contains both a phenol and a piperidine moiety. The guide includes detailed experimental protocols, data presentation tables, and visualizations of key workflows to facilitate practical application in a laboratory setting.

Introduction

This compound is a unique bifunctional molecule incorporating a phenolic hydroxyl group and a secondary amine within a piperidine ring. This combination of functional groups suggests a range of potential biological activities and makes it an attractive scaffold for drug discovery. The phenol group can participate in hydrogen bonding and may exhibit antioxidant properties, while the piperidine ring is a common structural motif in many centrally active pharmaceuticals. A comprehensive understanding of the physicochemical properties and a robust analytical characterization are essential for any further development of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological systems and for the development of suitable analytical methods. While extensive experimental data for this compound is not widely published, a combination of data from chemical suppliers and predictive models provides a solid foundation for its profile.

General Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉NO | Sigma-Aldrich[1], Labsolu[2] |

| Molecular Weight | 205.30 g/mol | Sigma-Aldrich[1], Labsolu[2] |

| CAS Number | 915921-63-0 | Sigma-Aldrich[1], Labsolu[2] |

| Physical Form | Solid | Sigma-Aldrich[1] |

| Predicted LogP | 2.73 | Hit2Lead[3] |

| Predicted LogS | -1.95 | Hit2Lead[3] |

| Topological Polar Surface Area (tPSA) | 32.3 Ų | Hit2Lead[3] |

Solubility and pKa

The presence of both a weakly acidic phenol (pKa ~10) and a basic piperidine (pKa of protonated form ~11) suggests that the solubility of this compound will be highly pH-dependent.

-

Aqueous Solubility: Expected to be low in neutral water but should increase significantly in both acidic and basic solutions due to the formation of the corresponding ammonium salt and phenoxide, respectively.

-

Organic Solubility: Likely to be soluble in polar organic solvents such as methanol, ethanol, and DMSO.

Protocol for Experimental Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility.

-

Preparation: Add an excess amount of solid this compound to a series of vials containing buffers of varying pH (e.g., pH 2, 4, 6, 7.4, 8, 10, and 12).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

Sampling and Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully withdraw a known volume of the supernatant, dilute appropriately, and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

pKa Determination

The pKa values of the phenolic and piperidine groups are crucial for understanding the ionization state of the molecule at different pH values.

Protocol for pKa Determination by Potentiometric Titration

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in deionized water, with a small amount of co-solvent like methanol if necessary to ensure initial dissolution.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and separately with a standardized solution of a strong base (e.g., 0.1 M NaOH), while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the midpoints of the buffer regions in the titration curve.

Synthesis Pathway

A logical synthetic strategy could involve the reaction of 2-vinylpyridine with 3-methoxyphenyllithium, followed by reduction of the pyridine ring and subsequent demethylation of the methoxy group to yield the final phenolic compound.

Caption: Proposed synthetic pathway for this compound.

Comprehensive Characterization

A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. This involves a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure.

¹H NMR Spectroscopy

-

Expected Chemical Shifts:

-

Aromatic Protons: Signals for the protons on the phenolic ring are expected in the range of 6.5-7.5 ppm.[4] The substitution pattern will lead to a specific splitting pattern.

-

Phenolic -OH: A broad singlet between 4-8 ppm, which is exchangeable with D₂O.[4]

-

Piperidine Ring Protons: A complex series of multiplets between 1.5-3.5 ppm. The proton at the 2-position will be a multiplet coupled to the adjacent methylene protons and the ethyl side chain.

-

Ethyl Bridge Protons: Multiplets in the aliphatic region, likely between 1.5-3.0 ppm.

-

Piperidine N-H: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

¹³C NMR Spectroscopy

-

Expected Chemical Shifts:

-

Aromatic Carbons: Signals in the range of 110-160 ppm. The carbon bearing the hydroxyl group will be the most downfield.

-

Piperidine Ring Carbons: Signals in the range of 20-60 ppm.

-

Ethyl Bridge Carbons: Signals in the aliphatic region, typically 20-40 ppm.

-

Protocol for NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

D₂O Exchange: For the ¹H NMR, after the initial spectrum is acquired, add a drop of D₂O, shake the tube, and re-acquire the spectrum to identify the exchangeable -OH and -NH protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

Expected Ionization: Electrospray ionization (ESI) in positive ion mode is expected to be highly effective, protonating the basic piperidine nitrogen to give a strong [M+H]⁺ ion at m/z 206.3.

-

Fragmentation: High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition. Tandem MS (MS/MS) experiments on the [M+H]⁺ ion would likely show characteristic losses, such as the loss of the ethyl-phenol side chain, providing further structural information.

Protocol for LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Chromatography: Inject the sample onto a C18 reverse-phase HPLC column with a mobile phase gradient of water and acetonitrile, both containing a small amount of formic acid (0.1%) to promote ionization.

-

Mass Spectrometry: Analyze the column eluent with an ESI-mass spectrometer in positive ion mode, acquiring full scan data and MS/MS data for the parent ion.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Absorptions:

-

O-H Stretch (Phenol): A broad band in the region of 3200-3600 cm⁻¹.[4]

-

N-H Stretch (Piperidine): A moderate absorption around 3300 cm⁻¹.

-

C-H Stretch (Aromatic): Bands just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks around 1600 and 1450 cm⁻¹.

-

C-O Stretch (Phenol): A strong band around 1200 cm⁻¹.

-

Protocol for FTIR Analysis (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the compound and for quantifying it in various matrices.

Protocol for Purity Determination by RP-HPLC

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution using Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely around 270-280 nm).

-

Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL.

-

Analysis: Inject a known volume (e.g., 10 µL) and integrate the peak areas to determine the purity.

Caption: A typical workflow for the synthesis and characterization of this compound.

Stability and Degradation

Understanding the stability of this compound is crucial for its handling, storage, and formulation. Forced degradation studies can identify potential degradation products and pathways.

-

Potential Degradation Pathways:

-

Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by light, heat, and the presence of metal ions. This can lead to the formation of colored degradation products.

-

Photodegradation: Exposure to UV light may lead to degradation of the aromatic ring.

-

Protocol for Forced Degradation Study

-

Stress Conditions: Expose solutions of the compound to various stress conditions as recommended by ICH guidelines, including:

-

Acidic: 0.1 M HCl at 60 °C

-

Basic: 0.1 M NaOH at 60 °C

-

Oxidative: 3% H₂O₂ at room temperature

-

Thermal: 80 °C (solid and solution)

-

Photolytic: Exposure to UV and visible light

-

-

Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the stressed samples by a stability-indicating HPLC method (a method that can separate the parent compound from all degradation products).

-

Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and any degradation products.

-

Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and stability assessment of this compound. While experimental data for this specific molecule is limited in the public domain, this guide leverages established chemical principles and analytical methodologies to provide researchers with a robust starting point for their investigations. The detailed protocols and predictive insights contained herein are intended to facilitate the efficient and accurate characterization of this promising molecule, thereby accelerating its potential development in the fields of medicinal chemistry and pharmacology.

References

-

Chemistry LibreTexts. (2022, October 4). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

- Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929.

- Parasram, K. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Journal of Analytical & Bioanalytical Techniques, 6(6).

- Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.

-

ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling and Docking of 3-(2-Piperidin-2-ylethyl)phenol

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, step-by-step methodology for the in silico analysis of the novel compound 3-(2-Piperidin-2-ylethyl)phenol. Recognizing the structural motifs common to potent analgesics—namely the phenol group and the piperidine ring, which are core components of morphine and its derivatives—this guide hypothesizes the µ-opioid receptor (MOR) as a primary biological target. We delineate a complete computational workflow, beginning with the rationale for target selection, proceeding through detailed protocols for ligand and receptor preparation, executing molecular docking simulations, and culminating in a thorough analysis of binding interactions and predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This document is intended to serve as a practical, field-proven guide for researchers engaged in the early stages of drug discovery and lead optimization, grounding each step in established scientific principles and leveraging publicly available, authoritative computational tools.

Part 1: Introduction and Rationale for Target Selection

The compound this compound (PubChem CID: 43146757) is a small molecule featuring a phenol group attached to an ethyl-piperidine scaffold.[1] The piperidine heterocycle is a highly privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals, including analgesics, antipsychotics, and antihistamines.[2] Notably, the piperidine ring is a central feature of morphine and its synthetic analogs, where it is crucial for interaction with opioid receptors.[3] Similarly, the phenolic hydroxyl group is a key pharmacophoric element in many opioid agonists, participating in critical hydrogen bonding within the receptor's binding pocket.

Given this strong structural precedent, we selected the human µ-opioid receptor (MOR) as the primary biological target for this in silico investigation. The MOR is a G-protein coupled receptor (GPCR) that mediates the analgesic effects of most clinically used opioids.[4] Understanding the potential interaction of this compound with MOR is a logical first step in characterizing its pharmacological potential. For this study, we will utilize the high-resolution cryogenic electron microscopy (cryo-EM) structure of the human µOR in complex with its archetypal agonist, morphine (PDB ID: 8EF6).[5] This structure provides an excellent template of the activated receptor state, ideal for docking studies of potential new agonists.

Part 2: The In Silico Analysis Workflow

Our computational analysis is structured as a sequential, multi-stage process. Each stage is designed to be self-validating, with clear inputs and outputs that feed into the subsequent step. The overall workflow is depicted below.

Part 3: Experimental Protocols

Ligand Preparation

The initial step involves converting the 2D representation of this compound into a three-dimensional, energy-minimized structure suitable for docking.

Protocol:

-

Obtain Ligand Structure:

-

Acquire the SMILES (Simplified Molecular Input Line Entry System) string for the compound: OC1=CC(CCC2NCCCC2)=CC=C1.

-

-

Generate 2D and 3D Coordinates:

-

Utilize a molecular editor such as MarvinSketch or the online tool provided by PubChem to visualize the 2D structure from the SMILES string.

-

Use the tool's built-in functions to generate initial 3D coordinates.

-

-

Energy Minimization and Format Conversion:

-

The 3D structure must be energy minimized to achieve a stable, low-energy conformation. This can be performed using software like Avogadro or UCSF Chimera.[6][7]

-

Add polar hydrogens and compute Gasteiger charges, which are essential for calculating electrostatic interactions during docking.[8]

-

Save the prepared ligand in the .pdbqt format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom-type definitions.

-

Protein Preparation

The crystal structure of the target protein obtained from the Protein Data Bank (PDB) requires processing to make it suitable for docking.

Protocol:

-

Fetch the Protein Structure:

-

Download the PDB file for the morphine-bound human µ-opioid receptor, PDB ID: 8EF6, from the RCSB PDB database.[5]

-

-

Clean the PDB File:

-

Load the PDB file into a molecular visualization program like UCSF Chimera or PyMOL.[9]

-

The downloaded structure is a complex containing the receptor, G-protein subunits, and co-crystallized ligands (morphine) and water molecules. For this docking study, remove all non-receptor components, including the G-protein chains, morphine, and all water molecules. This isolates the receptor chain for the docking simulation.[10]

-

-

Prepare the Receptor for Docking:

-

Add polar hydrogen atoms to the protein structure.

-

Assign partial charges (e.g., Kollman charges) to all atoms.

-

Merge non-polar hydrogens to reduce computational complexity.

-

Save the cleaned, prepared receptor as a .pdbqt file.[11]

-

Molecular Docking

With the prepared ligand and receptor, the molecular docking simulation can be performed to predict the binding pose and affinity.

Protocol:

-

Pharmacokinetic and Drug-Likeness Prediction:

-

Navigate to the SwissADME web server. [12] * Input the SMILES string of this compound into the query box and run the prediction. [13] * Analyze the results, paying close attention to Lipinski's Rule of Five (for drug-likeness), gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and potential inhibition of cytochrome P450 (CYP) enzymes.

-

-

Toxicity Prediction:

| Parameter | Predicted Value (SwissADME) | Favorable Range/Interpretation |

| Molecular Weight | Value | < 500 g/mol (Lipinski's Rule) |

| LogP (Lipophilicity) | Value | < 5 (Lipinski's Rule) |

| H-bond Donors | Value | < 5 (Lipinski's Rule) |

| H-bond Acceptors | Value | < 10 (Lipinski's Rule) |

| GI Absorption | High/Low | High is desirable for oral drugs. |

| BBB Permeant | Yes/No | Yes is required for CNS-acting drugs. |

| CYP Inhibitor (e.g., 2D6) | Yes/No | No is generally preferred to avoid drug-drug interactions. |

| Toxicity Endpoint | Predicted Result (ProTox-II) | Interpretation |

| LD50 (mg/kg) | Value | Higher value indicates lower acute toxicity. |

| Hepatotoxicity | Active/Inactive | Inactive is desirable. |

| Carcinogenicity | Active/Inactive | Inactive is desirable. |

| Mutagenicity | Active/Inactive | Inactive is desirable. |

Part 5: Conclusion and Future Directions

This guide has outlined a rigorous and reproducible in silico workflow for the initial characterization of this compound. By leveraging established computational tools and a structure-based drug design approach, researchers can efficiently generate hypotheses about the compound's potential biological target, binding mode, and drug-like properties. The results from this workflow—including a favorable binding affinity to the µ-opioid receptor, key interactions with binding site residues, and an acceptable ADMET profile—would provide a strong rationale for advancing the compound to in vitro validation studies, such as competitive binding assays and functional assays, to confirm its activity at the µ-opioid receptor.

References

-

Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. [Link]

-

Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. PubMed. [Link]

- Gohlke, H., & Klebe, G. (2002). Approaches to the description and prediction of protein-ligand interactions.

-

Scripps Research. AutoDock Vina Tutorial. [Link]

-

Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. [Link]

-

Bala, J. (2023). SWISS ADME Simplified: A Practical Tutorial. [Link]

-

RCSB PDB. 8EF6: Morphine-bound mu-opioid receptor-Gi complex. [Link]

-

Banerjee, P., et al. (2018). (PDF) ProTox-II: A webserver for the prediction of toxicity of chemicals. ResearchGate. [Link]

-

Eagon, S. Vina Docking Tutorial. Cal Poly. [Link]

-

AutoDock Vina Documentation. Basic docking. [Link]

-

RCSB PDB. 6DDF: Mu Opioid Receptor-Gi Protein Complex. [Link]

- Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite.

-

Surratt, C. K., et al. (1994). Key residues defining the mu-opioid receptor binding pocket: a site-directed mutagenesis study. PubMed. [Link]

-

UCSF Chimera. Tutorial 1 – Getting Started with UCSF Chimera. [Link]

-

Santoso, B. (2020). Protein-Ligand Preparation using Chimera (NEW). [Link]

-

World Scientific News. (2024). In silico study by using ProTox-II webserver... World Scientific News. [Link]

-

Bioinformatics Review. (2024). Molecular Docking Tutorial: AutoDock Vina. [Link]

-

Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

-

University of Manchester. Preparing the protein and ligand for docking. [Link]

-

RCSB PDB. 8F7Q: Gi bound mu-opioid receptor in complex with beta-endorphin. [Link]

-

BioTech Made Easy. (2023). How to predict Pharmacokinetic Properties.... [Link]

-

UCSB. Computer-Aided Drug Design Tutorials: 4.1. Docking. [Link]

-

Barati Farimani, A. (2021). Impact of Intracellular Proteins on μ-Opioid Receptor Structure and Ligand Binding. The Journal of Physical Chemistry B, 125(30), 8445-8455. [Link]

-

Wang, D., et al. (2013). Ligand interaction, binding site and G protein activation of the mu opioid receptor. Cell & Bioscience, 3(1), 6. [Link]

-

Wikipedia. Mu-opioid receptor. [Link]

-

Manglik, A., et al. (2016). Structural insights into μ-opioid receptor activation. Nature, 537(7619), 1-6. [Link]

-

Graphviz Documentation. User Guide. [Link]

-

Mhatre, P. (2022). Create a Flowchart using Graphviz Dot. [Link]

-

Koehl, A., et al. (2018). Structure of the μ Opioid Receptor-Gi Protein Complex. Nature, 558(7711), 547-552. [Link]

-

Graphviz. DOT Language. [Link]

-

Barati Farimani, A. (2016). Insights into Opiate Binding and Activation of μ-Opioid Receptors. [Link]

-

GraphViz Examples. Simple Graph. [Link]

-

Mhatre, P. (2022). Create a Flowchart using Graphviz Dot. [Link]

- Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 282, 117036.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. GraphViz Examples and Tutorial [graphs.grevian.org]

- 3. youtube.com [youtube.com]

- 4. Structure of the μ Opioid Receptor-Gi Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 10. Ligand interaction, binding site and G protein activation of the mu opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. ProTox-II: a webserver for the prediction of toxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

A Strategic Guide to the Deconvolution of Biological Targets for 3-(2-Piperidin-2-ylethyl)phenol

This technical guide provides a comprehensive framework for the identification and validation of the biological targets of the novel small molecule, 3-(2-Piperidin-2-ylethyl)phenol. For researchers and drug development professionals, elucidating the mechanism of action is a critical step in translating a bioactive compound into a therapeutic candidate. This document outlines a multi-pronged, data-driven approach, beginning with computational prediction to generate initial hypotheses, followed by robust, label-free experimental techniques for target discovery and validation. The methodologies described herein are designed to ensure scientific rigor and provide a clear path from a compound of interest to a validated set of biological interactors.

Introduction to this compound and the Imperative of Target Identification

This compound is a heterocyclic compound featuring both a phenol and a piperidine moiety.[1][2][3][4] Both of these structural motifs are prevalent in a wide array of pharmacologically active agents, suggesting a high potential for biological activity.[5][6][7] Phenolic compounds are known for a diverse range of effects, including antioxidant and signaling modulation activities, while the piperidine ring is a common scaffold in drugs targeting the central nervous system and other systems.[5][6][8]

The primary challenge with a novel compound like this compound is the deconvolution of its molecular targets, a process often referred to as target identification. Understanding which proteins or other macromolecules the compound interacts with is fundamental to deciphering its mechanism of action, predicting potential therapeutic effects, and identifying possible off-target liabilities. The following sections detail a strategic workflow to address this challenge.

Foundational Step: In Silico Target Prediction

Before embarking on extensive laboratory work, computational methods can provide valuable, cost-effective insights into the likely target classes for this compound. Web-based tools and specialized software can predict potential protein targets based on the chemical structure of the small molecule, comparing it to databases of known ligands and their targets.

A study on new piperidine derivatives demonstrated the utility of such in silico methods, predicting interactions with a range of targets including enzymes (kinases, proteases), G-protein-coupled receptors, and ion channels.[9]

Recommended Approach:

-

Utilize Multiple Prediction Algorithms: Employ a variety of tools (e.g., SwissTargetPrediction, SuperPred, PharmMapper) to generate a consensus list of potential targets. This mitigates the biases of any single algorithm.

-

Analyze Predicted Target Classes: Categorize the predicted targets by protein family and biological pathway. This can provide early clues about the compound's potential pharmacological effects.

-

Prioritize Targets for Validation: Based on the prediction scores and the biological relevance of the potential targets, create a prioritized list for subsequent experimental validation.

This computational pre-screening step is invaluable for hypothesis generation and for guiding the design of more focused biological assays later in the discovery process.

Unbiased, Proteome-Wide Target Discovery Strategies

For a comprehensive and unbiased identification of direct binding targets in a native biological context, label-free techniques are superior. These methods do not require chemical modification of the small molecule, thus preserving its original bioactivity and avoiding the potential for artifacts introduced by tags or linkers. We will focus on two powerful and complementary approaches: the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS).

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that the binding of a small molecule to its target protein typically increases the protein's thermal stability.[10][11] When cells or cell lysates are heated, proteins denature and aggregate. Target proteins that are stabilized by the compound will remain in the soluble fraction at higher temperatures compared to unbound proteins. By coupling this with quantitative mass spectrometry (proteome-wide CETSA or Thermal Proteome Profiling), it is possible to identify these stabilized proteins across the entire proteome.[12][13][14]

Workflow Diagram:

Caption: CETSA workflow for proteome-wide target identification.

Experimental Protocol: Proteome-Wide CETSA

-

Cell Culture and Treatment: Grow the chosen cell line to ~80% confluency. Treat one set of cells with this compound at a relevant concentration (e.g., 10x EC50) and a control set with vehicle (e.g., DMSO).

-

Harvesting and Aliquoting: Harvest the cells and wash them to remove excess compound. Resuspend the cell pellets in a suitable buffer and divide them into multiple aliquots.

-

Heating Step: Heat the aliquots in parallel to a range of different temperatures for a fixed time (e.g., 3 minutes). A typical range would be from 37°C to 67°C.

-

Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-aggregated proteins) from the precipitated aggregates by ultracentrifugation.

-

Sample Preparation for Mass Spectrometry: Collect the soluble fractions. Reduce, alkylate, and digest the proteins into peptides using trypsin. Label the peptides from each temperature point with tandem mass tags (TMT) for multiplexed quantitative analysis.

-

LC-MS/MS Analysis: Combine the labeled peptide sets and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Quantify the relative abundance of each protein at each temperature point in both the treated and control samples. Plot the melting curves for each protein. Proteins that show a significant shift in their melting temperature in the presence of the compound are identified as potential targets.

Drug Affinity Responsive Target Stability (DARTS)

Principle: DARTS operates on the premise that when a small molecule binds to a protein, it often stabilizes the protein's conformation, making it less susceptible to cleavage by proteases.[15][16][17][18] By treating a cell lysate with the compound and then subjecting it to limited proteolysis, target proteins will be protected from degradation while non-target proteins will be digested. The remaining, protected proteins can then be identified by mass spectrometry.[19]

Workflow Diagram:

Caption: DARTS workflow for identifying small molecule targets.

Experimental Protocol: DARTS

-

Lysate Preparation: Prepare a total protein lysate from the chosen cell line or tissue.

-

Compound Incubation: Divide the lysate into two aliquots. To one, add this compound; to the other, add the vehicle control. Incubate to allow for binding.

-

Protease Digestion: Add a protease (e.g., pronase or thermolysin) to both aliquots and incubate for a specific time to allow for partial digestion. The concentration of the protease and digestion time should be optimized.

-

Stop Digestion: Stop the digestion by adding a denaturing loading buffer and heating the samples.

-

Gel Electrophoresis: Separate the remaining proteins by SDS-PAGE. In the lane corresponding to the compound-treated sample, bands that are more prominent compared to the control lane represent proteins that were protected from proteolysis.

-

Protein Identification: Excise the differential bands from the gel. Perform in-gel tryptic digestion and identify the proteins by LC-MS/MS.

Orthogonal Validation and Mechanistic Confirmation

Data from unbiased screens like CETSA and DARTS provide a set of high-confidence candidate targets. The next crucial phase is to validate these interactions using orthogonal methods and to confirm their relevance to the compound's biological activity.

Affinity Chromatography

While label-free methods are preferred for initial discovery, traditional affinity chromatography remains a powerful tool for validation.[20][21][22][23] This method involves immobilizing the small molecule on a solid support to "pull down" its binding partners from a cell lysate.

Experimental Protocol: Affinity Chromatography

-

Probe Synthesis: Synthesize a derivative of this compound with a linker at a position determined not to be essential for its activity (based on structure-activity relationship studies, if available). Attach this linker to an affinity resin (e.g., agarose beads).

-

Incubation: Incubate the affinity resin with a cell lysate to allow target proteins to bind. A control resin without the immobilized compound should be used in parallel to identify non-specific binders.

-

Washing: Wash the resin extensively to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins, for example, by using a solution of the free, unmodified compound to competitively displace the target proteins from the resin.

-

Identification: Identify the eluted proteins by mass spectrometry.

Data Summary Table:

| Method | Principle | Advantages | Considerations |

| CETSA | Ligand-induced thermal stabilization | Label-free, in-cell/in-vivo compatible, provides evidence of direct engagement in a physiological context. | Can be technically demanding; may not work for all protein-ligand interactions. |

| DARTS | Ligand-induced protease resistance | Label-free, independent of the mechanism of action, relatively straightforward protocol. | Protease accessibility may not change for all binding events; requires optimization of digestion conditions. |

| Affinity Chromatography | Immobilized ligand captures binding partners | Direct pull-down of interacting proteins; well-established method. | Requires chemical modification of the compound, which can alter its binding properties; risk of identifying non-specific binders. |

Concluding Remarks

The identification of biological targets for a novel compound such as this compound is a complex but achievable endeavor. The strategy outlined in this guide—initiating with computational predictions and progressing to unbiased, proteome-wide experimental techniques like CETSA and DARTS, followed by orthogonal validation—represents a robust and modern workflow. This systematic approach maximizes the potential for success, ensuring that the identified targets are not only high-confidence interactors but are also relevant to the compound's function in a biological system. The insights gained from these studies will be instrumental in advancing this compound through the drug discovery and development pipeline.

References

-

Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-9. [Link]

-

Lomenick, B. (2011). Small Molecule Target Identification using Drug Affinity Responsive Target Stability (DARTS). Graduate School of Theses and Dissertations. [Link]

-

Pai, M. Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Molecular Biology, 1263, 287-98. [Link]

-

Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). PNAS. [Link]

-

Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). PubMed Central, National Institutes of Health. [Link]

-

Wang, Y., et al. (2024). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Review of Proteomics. [Link]

-

Pelago Bioscience. (n.d.). Proteome-Wide CETSA® Profiling Accelerates Drug Discovery. Pelago Bioscience. [Link]

-

Sakamoto, S., et al. (2014). Affinity-based target identification for bioactive small molecules. MedChemComm, 5, 246-254. [Link]

-

Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. [Link]

-

Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. PubMed Central, National Institutes of Health. [Link]

-

Parker, C. G. (2019). Small Molecule Target Identification Using Photo-Affinity Chromatography. Methods in Enzymology, 622, 347-374. [Link]

-

Vainonen, J. P., et al. (2021). Proteome-wide cellular thermal shift assay reveals unexpected cross-talk between brassinosteroid and auxin signaling. Proceedings of the National Academy of Sciences, 118(19). [Link]

-

Semantic Scholar. (n.d.). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Semantic Scholar. [Link]

-

Wang, H., et al. (2020). Membrane-Based Affinity Purification to Identify Target Proteins of a Small-Molecule Drug. Analytical Chemistry, 92(16), 11030-11037. [Link]

-

Dziekan, J. M., et al. (2019). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Nature Protocols, 14, 2100–2122. [Link]

-

PubChem. (n.d.). 3-(Piperidin-1-yl)phenol. PubChem. [Link]

-

Turgunova, A., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan, 20(4), 61-66. [Link]

-

PubChemLite. (n.d.). 3-(piperidin-2-yl)phenol hydrochloride. PubChemLite. [Link]

-

Amerigo Scientific. (n.d.). This compound. Amerigo Scientific. [Link]

-

Kumar, A., Khan, F., & Saikia, D. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities. ResearchGate. [Link]

-

Schilcher, M., et al. (2020). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 353(10), e2000128. [Link]

-

Rajendran, V., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5126. [Link]

-

International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4). [Link]

-

Franchini, A., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. International Journal of Molecular Sciences, 23(24), 15555. [Link]

-

Bakunov, S. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6994. [Link]

-

Adamska, A., et al. (2021). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience, 12(11), 2008-2026. [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. You are being redirected... [hit2lead.com]

- 3. You are being redirected... [hit2lead.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. researchgate.net [researchgate.net]

- 6. ijnrd.org [ijnrd.org]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. clinmedkaz.org [clinmedkaz.org]

- 10. Cellular thermal shift assay: an approach to identify and assess protein target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. pelagobio.com [pelagobio.com]

- 13. pnas.org [pnas.org]

- 14. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]

- 15. pnas.org [pnas.org]

- 16. Small Molecule Target Identification using Drug Affinity Responsive Target Stability (DARTS) [escholarship.org]

- 17. semanticscholar.org [semanticscholar.org]

- 18. Target identification using drug affinity responsive target stability (DARTS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]

- 20. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-(2-Piperidin-2-ylethyl)phenol in Laboratory Solvents

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the landscape of modern drug discovery and development, the physicochemical properties of a new chemical entity (NCE) are paramount to its success. Among these, solubility stands out as a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1] Poor aqueous solubility is a leading cause of failure for promising drug candidates, necessitating a thorough and early understanding of a compound's solubility profile. This guide provides a comprehensive technical overview of the solubility of 3-(2-Piperidin-2-ylethyl)phenol, a heterocyclic compound with a molecular formula of C₁₃H₁₉NO and a molecular weight of 205.30 g/mol .[2][3] By delving into the theoretical underpinnings of its solubility and providing detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the necessary tools to navigate the challenges associated with this and structurally similar molecules.

Physicochemical Characteristics and Predicted Solubility Behavior

This compound is an amphiprotic molecule, possessing both a basic piperidine moiety and an acidic phenolic hydroxyl group. This dual nature dictates that its solubility will be profoundly influenced by the pH of the medium.[4]

-

The Basic Piperidine Ring: The nitrogen atom in the piperidine ring can accept a proton, forming a positively charged species. This protonation event significantly increases the molecule's polarity and its potential for interaction with polar solvents, particularly water.

-

The Acidic Phenolic Group: The hydroxyl group attached to the benzene ring is weakly acidic.[5] In alkaline conditions, it can donate a proton to form a negatively charged phenoxide ion. This ionization also enhances aqueous solubility.[6][7]

Consequently, the solubility of this compound in aqueous solutions is expected to be lowest at its isoelectric point and to increase in both acidic and alkaline environments. The interplay of these two ionizable groups makes a comprehensive pH-solubility profile essential for its characterization.

A Systematic Approach to Solubility Assessment

A multi-faceted approach is recommended for a thorough assessment of the solubility of this compound, encompassing both kinetic and thermodynamic methods.

Initial Qualitative Assessment

A preliminary qualitative assessment can provide a rapid and cost-effective initial understanding of the compound's solubility in a range of solvents. This involves the visual inspection of the dissolution of a small, known amount of the compound in a fixed volume of solvent.

Quantitative Solubility Determination: The Gold Standard

For definitive solubility data, the equilibrium or thermodynamic solubility method, often referred to as the shake-flask method, is the industry's gold standard.[8][9][10] This method determines the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid compound.[11]

The following diagram illustrates a typical workflow for a comprehensive solubility screening process:

Caption: A phased workflow for determining the solubility of a new chemical entity.

Detailed Experimental Protocol: Equilibrium Solubility Determination

The following protocol outlines the steps for determining the equilibrium solubility of this compound in a selection of common laboratory solvents. This protocol is designed to be self-validating by ensuring that equilibrium has been reached.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) at various pHs, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane, Hexane)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Stock Solution for Calibration Curve:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

-

Prepare a series of dilutions from the stock solution to create calibration standards.

-

Analyze the calibration standards using a validated analytical method (e.g., HPLC-UV) to generate a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure a saturated solution is formed.[8]

-

Add a known volume of each selected solvent to the respective vials.

-

-

Equilibration:

-

Securely cap the vials and place them on an orbital shaker or rotator in a constant temperature environment (e.g., 25 °C or 37 °C).[11]

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution no longer increases).[12][13]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.[14]

-

Alternatively, centrifuge the vials at a high speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the solid material.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample using the previously validated analytical method.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or mol/L).

-

The following diagram outlines the key steps in the equilibrium solubility protocol:

Caption: Workflow for the shake-flask equilibrium solubility determination.

Expected Solubility in Different Solvent Classes

While specific quantitative data is not publicly available, a predictive summary of the solubility of this compound in various solvent classes can be made based on its structure.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Moderate to High (pH-dependent) | The presence of the hydroxyl and amine groups allows for hydrogen bonding with protic solvents. Solubility in water will be highly dependent on pH due to the ionizable nature of the molecule.[5] |

| Polar Aprotic | DMSO, Acetonitrile, DMF | High | These solvents can engage in dipole-dipole interactions and are generally good solvents for a wide range of organic molecules. |

| Nonpolar | Hexane, Toluene | Low | The overall polarity of the molecule, particularly when ionized, is not well-matched with nonpolar solvents. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have an intermediate polarity and may offer moderate solubility. |

The Impact of pH: A Critical Consideration

As mandated by regulatory bodies like the EMA and ICH for Biopharmaceutics Classification System (BCS) based biowaivers, solubility should be determined over a physiological pH range (typically 1.2 to 6.8).[12][13] For this compound, this is particularly crucial.

The following diagram illustrates the expected relationship between pH and the ionization state of the molecule, which in turn governs its aqueous solubility.

Caption: Predicted ionization states and resulting aqueous solubility of this compound at different pH values.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and experimentally determining the solubility of this compound. The amphiprotic nature of this molecule makes a thorough pH-solubility profiling not just a recommendation, but a necessity for its successful development. By employing the robust and validated equilibrium solubility method, researchers can generate the reliable data needed to inform formulation strategies, predict in vivo behavior, and ultimately, advance promising compounds through the development pipeline. The principles and protocols outlined herein are broadly applicable to other NCEs with similar ionizable functional groups, serving as a foundational resource for pharmaceutical scientists.

References

- BenchChem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds.

- Jouyban, A. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.

- Slideshare. (n.d.). solubility experimental methods.pptx.

- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Slideshare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Slideshare. (n.d.). BCS Guideline for solubility and Dissolution.pptx.

- PubChem. (n.d.). 3-(Piperidin-1-yl)phenol.

- Sigma-Aldrich. (n.d.). This compound.

- European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers.

- International Council for Harmonisation. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.

- Labsolu. (n.d.). This compound.

- Clark, J. (n.d.). Solubility and pH of phenol.

- ResearchGate. (2016). How does pH affect the solubility of phenolic acid?.

- ResearchGate. (2016). What is the relation between the solubility of phenolic compounds and pH of solution?.

- ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds.

- ChemNet. (n.d.). This compound,915921-63-0.

- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.

- PubChemLite. (n.d.). 3-(piperidin-2-yl)phenol hydrochloride (C11H15NO).

- Scribd. (n.d.). Phenol Solubility Data Overview.

- ResearchGate. (n.d.). Studies on the solubility of phenolic compounds.

- Chemistry LibreTexts. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.

- Amerigo Scientific. (n.d.). This compound.

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound DiscoveryCPR 915921-63-0 [sigmaaldrich.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. issr.edu.kh [issr.edu.kh]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. pharmatutor.org [pharmatutor.org]

- 11. solubility experimental methods.pptx [slideshare.net]

- 12. ema.europa.eu [ema.europa.eu]

- 13. database.ich.org [database.ich.org]

- 14. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of 3-(2-Piperidin-2-ylethyl)phenol

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the thermal stability and degradation profile of the novel compound, 3-(2-Piperidin-2-ylethyl)phenol. Given the absence of specific literature on this molecule, this document outlines a robust, first-principles approach based on established analytical techniques and the known chemistry of its constituent phenol and piperidine moieties. The methodologies described herein are designed to build a complete, regulatory-ready understanding of the compound's behavior under thermal stress.

Introduction: The Imperative of Thermal Profiling